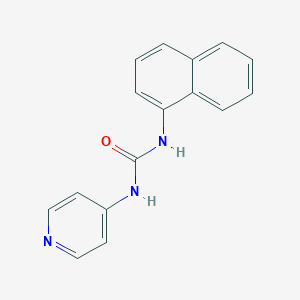
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea is an organic compound that features a naphthalene ring and a pyridine ring connected through a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea typically involves the reaction of naphthalen-1-amine with pyridin-4-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the starting materials to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction may produce naphthalen-1-ylmethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridine ring at a different position.
1-(Naphthalen-2-yl)-3-(pyridin-4-yl)urea: Similar structure but with the naphthalene ring at a different position.
1-(Phenyl)-3-(pyridin-4-yl)urea: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness: 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both aromatic systems connected through a urea linkage provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C16H13N3O |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-3-pyridin-4-ylurea |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-8-10-17-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H2,17,18,19,20) |
InChI-Schlüssel |
QJMSVMKEMICIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


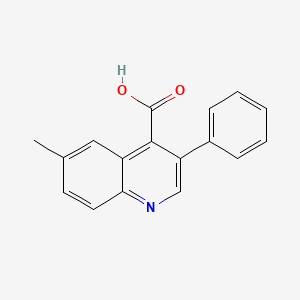


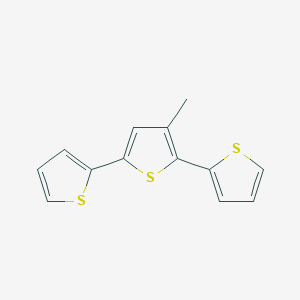
![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
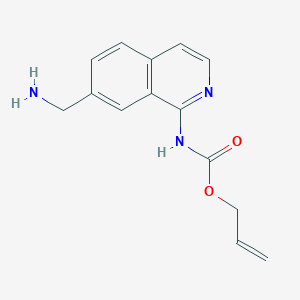
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)
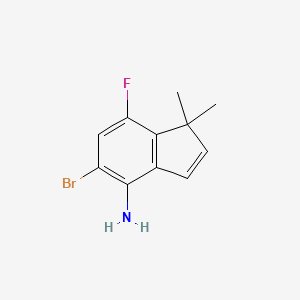

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
